![molecular formula C9H6BrClO4 B13490780 Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H6BrClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorocarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 3-position. This is followed by the introduction of the chlorocarbonyl group through a reaction with phosgene or a similar chlorinating agent under controlled conditions. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorocarbonyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Reduction: Hydroxybenzoates.
Oxidation: Carboxylic acids or quinones.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: As a precursor for the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorocarbonyl groups are key sites for chemical reactions, allowing the compound to interact with various molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(chlorocarbonyl)benzoate
- 3-Bromo-5-methylbenzoic acid
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is unique due to the presence of both bromine and chlorocarbonyl groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups.
Eigenschaften
Molekularformel |
C9H6BrClO4 |
|---|---|
Molekulargewicht |
293.50 g/mol |
IUPAC-Name |
methyl 3-bromo-5-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H6BrClO4/c1-14-8(12)5-2-6(10)4-7(3-5)15-9(11)13/h2-4H,1H3 |
InChI-Schlüssel |
TYXFIHAERFFBGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




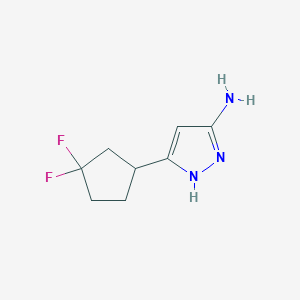
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
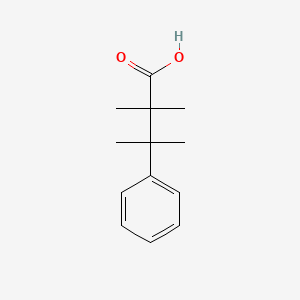
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)

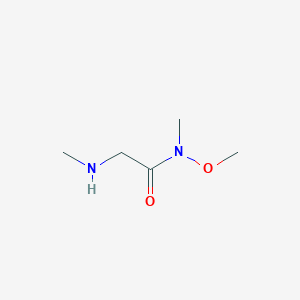
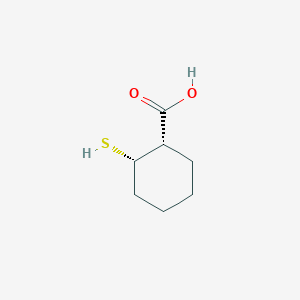
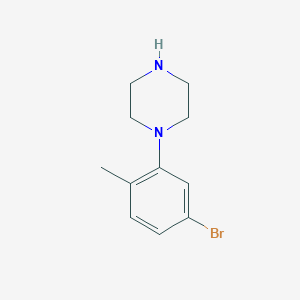
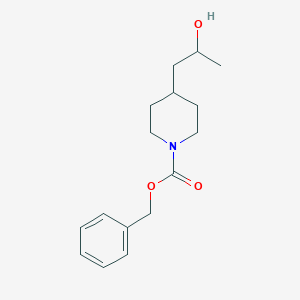

![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
